3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
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Overview
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide is a complex organic compound that features a unique structure combining a pyrrolidinone ring, a benzothiazole moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the reaction of succinic anhydride with ammonia or primary amines to form 2,5-dioxopyrrolidin-1-yl derivatives.
Synthesis of the Benzothiazole Moiety: This involves the cyclization of ortho-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the pyrrolidinone and benzothiazole derivatives with a benzamide precursor under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or benzothiazole moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various disease models.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it could act as an inhibitor or activator of certain biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-dioxopiperidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
- 3-(1,3-dioxoisoindolin-2-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Uniqueness
Compared to similar compounds, 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide is unique due to the presence of the 2,5-dioxopyrrolidin-1-yl group. This group imparts distinct chemical properties, such as increased stability and reactivity, which can be advantageous in various applications. Additionally, the combination of the pyrrolidinone ring with the benzothiazole and benzamide moieties creates a versatile scaffold for further functionalization and development.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O3S/c1-2-14-27-20-11-10-16-6-3-4-9-19(16)23(20)32-25(27)26-24(31)17-7-5-8-18(15-17)28-21(29)12-13-22(28)30/h1,3-11,15H,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBRTZSLOYFAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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